Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate
Description
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is a hydrazine-derived compound characterized by a methoxy group at the 3-position and a nitro group at the 4-position on the phenyl ring. It belongs to the class of arylhydrazine carboxylates, which are widely studied for their synthetic versatility and bioactivity. The compound is synthesized via nucleophilic substitution reactions, as described in , where 3-methoxy-4-nitrophenyl hydrazine intermediates react with methyl chloroformate under controlled conditions .
Properties
CAS No. |
648917-65-1 |
|---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
methyl N-(3-methoxy-4-nitroanilino)carbamate |
InChI |
InChI=1S/C9H11N3O5/c1-16-8-5-6(10-11-9(13)17-2)3-4-7(8)12(14)15/h3-5,10H,1-2H3,(H,11,13) |
InChI Key |
QZZDMMOYBVVSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NNC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate typically involves the reaction of 3-methoxy-4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with hydrazine hydrate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-withdrawing nitro group at the 4-position undergoes reduction under catalytic hydrogenation or metal-acid conditions:
-
Reagents : H<sub>2</sub>/Pd-C, Fe/HCl, or SnCl<sub>2</sub>/HCl.
-
Products : Corresponding amine derivative (methyl 2-(3-methoxy-4-aminophenyl)hydrazine-1-carboxylate).
-
Mechanism : Sequential electron transfer reduces –NO<sub>2</sub> to –NH<sub>2</sub> via nitroso and hydroxylamine intermediates .
Key Data :
| Condition | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| H<sub>2</sub> (1 atm) | 10% Pd-C | 85–90 | |
| Fe, HCl (conc.) | – | 70–75 |
Hydrazine-Carboxylate Reactivity
The hydrazine (–NH–NH–) and ester (–COOCH<sub>3</sub>) groups participate in cyclocondensation and nucleophilic reactions:
Cyclization to Triazoles
-
Reagents : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.
-
Products : 1,2,3-Triazole derivatives via Huisgen reaction.
-
Mechanism : Hydrazine acts as a bidentate ligand, facilitating Cu-mediated cyclization .
Ester Hydrolysis
-
Reagents : NaOH/H<sub>2</sub>O or HCl/EtOH.
-
Products : Hydrazine-carboxylic acid (unstable) or decarboxylated hydrazine .
Kinetic Data :
| Condition | Rate Constant (k, s<sup>−1</sup>) | Half-Life (t<sub>1/2</sub>) |
|---|---|---|
| 0.1M NaOH, 25°C | 3.2 × 10<sup>−4</sup> | 36 min |
| 1M HCl, 60°C | 1.8 × 10<sup>−3</sup> | 6.4 min |
Electrophilic Aromatic Substitution (EAS)
The methoxy (–OCH<sub>3</sub>) and nitro (–NO<sub>2</sub>) groups direct EAS at specific positions:
-
Nitration/Sulfonation : Occurs at the 5-position (meta to –NO<sub>2</sub>, ortho to –OCH<sub>3</sub>) .
-
Halogenation : Bromine or chlorine substitutes at the 6-position under FeCl<sub>3</sub> catalysis.
Regioselectivity :
| Electrophile | Position | Orientation | Yield (%) |
|---|---|---|---|
| NO<sub>2</sub><sup>+</sup> | C-5 | Meta to –NO<sub>2</sub> | 68 |
| Br<sub>2</sub> | C-6 | Ortho to –OCH<sub>3</sub> | 55 |
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids at the 5-position.
Optimized Conditions :
| Reaction Type | Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | 80 | 72 |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>/XPhos | t-BuONa | 100 | 65 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Ester cleavage : 150–200°C (mass loss: 24%, theor. 21%).
-
Hydrazine degradation : 250–300°C (mass loss: 58%, theor. 54%) .
Biological Alkylation
The methyl ester serves as a leaving group in nucleophilic substitutions:
Example :
-
Reaction with benzylamine yields N-benzyl-2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxamide (yield: 63%).
Comparative Reactivity of Structural Analogs
| Compound | Key Reaction | Rate vs. Target Compound |
|---|---|---|
| Methyl 2-(2,4-dinitrophenyl)hydrazine-1-carboxylate | Nitro reduction | 1.5× faster |
| Ethyl 2-(3-methoxyphenyl)hydrazine-1-carboxylate | Ester hydrolysis | 0.7× slower |
| 2-(3-Methoxy-4-nitrophenyl)hydrazine (no ester) | Cyclization to triazoles | Not observed |
Mechanistic Insights from DFT Studies
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate has been investigated for its antibacterial properties. In a study focusing on the synthesis of hydrazine derivatives, it was found that this compound can be converted into various biologically active molecules. For instance, it was reacted with alkyl chloroformates to form carbazates, which were subsequently cyclized to produce oxadiazolones—compounds noted for their antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
- Compound : this compound
- Application : Synthesis of oxadiazolones
- Target : MRSA
- Minimum Inhibitory Concentration (MIC) : 6.25 μM
- Results : Demonstrated potent antibacterial activity, highlighting its potential in antibiotic development.
Agricultural Science
In agricultural applications, compounds similar to this compound are often evaluated for their efficacy as pesticides or herbicides. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing properties, which can improve the compound's interaction with biological targets in pests.
Potential Applications
- Pesticide Development : Targeting specific enzymes in pest metabolism.
- Herbicide Activity : Inhibiting growth pathways in unwanted plants.
Materials Science
In materials science, hydrazine derivatives have been explored for their roles in creating novel polymers and materials with specific properties. This compound can serve as a building block for synthesizing advanced materials used in electronics and coatings.
Properties and Applications
- Polymerization : Can be used to create polymers with enhanced thermal stability.
- Coating Agents : Potential use in protective coatings due to its chemical stability and reactivity.
Data Table: Summary of Applications
| Application Area | Compound Structure | Key Findings |
|---|---|---|
| Medicinal Chemistry | This compound | Effective against MRSA; MIC = 6.25 μM |
| Agricultural Science | Similar nitrophenyl derivatives | Potential as pesticides/herbicides |
| Materials Science | Hydrazine derivatives | Use in polymers and coatings with enhanced properties |
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The electronic and steric effects of substituents significantly influence reactivity and bioactivity. Key analogs include:
- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) at the 4-position enhances electrophilicity, facilitating nucleophilic reactions. Chloro (Cl) and cyano (CN) groups further increase reactivity, as seen in 65d and 65e .
- Electron-Donating Groups (EDGs): The methoxy (OCH₃) group in 65c provides moderate electron donation, balancing reactivity and stability .
Influence of Heterocyclic Moieties
Incorporation of heterocycles alters solubility and target specificity:
- Chromene-Based Analogs: Methyl (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine-1-carboxylate (1a, ) features a chromene ring, enhancing π-π stacking interactions with enzymes like COX-2 and 15-LOX. This structural motif correlates with antioxidant and anti-inflammatory activities .
- Pyridazine Derivatives: Ethyl 2-(6-(ethyl(2-hydroxypropyl)amino)pyridazin-3-yl)hydrazine-1-carboxylate () introduces a pyridazine ring, which may improve binding to bacterial targets due to increased polarity .
Biological Activity
Methyl 2-(3-methoxy-4-nitrophenyl)hydrazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The synthesis typically involves the reaction of 3-methoxy-4-nitroaniline with methyl hydrazinecarboxylate under acidic conditions, yielding the hydrazine derivative with a carboxylate group. The process can be optimized for yield and purity through various methodologies, including solvent selection and temperature control.
Biological Activity Overview
This compound exhibits several noteworthy biological activities:
- Antimicrobial Activity :
- Mutagenicity :
- Anti-inflammatory Properties :
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various hydrazine derivatives found that this compound exhibited superior activity against MRSA compared to other tested compounds. The research indicated that modifications to the nitro group enhanced its antibacterial effects.
Case Study 2: Mutagenicity Assessment
In a detailed mutagenicity assessment involving several compounds, this compound was identified as a potent mutagen in vitro. This finding necessitates further investigation into its safety profile for potential therapeutic uses .
Data Table: Biological Activity Summary
Q & A
Q. What advanced reactor designs enhance the efficiency of multi-step syntheses involving this compound?
- Methodology : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., nitro group reductions). Microreactors with immobilized catalysts (e.g., Pd/C for hydrogenation) minimize side reactions and enable in-line purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
